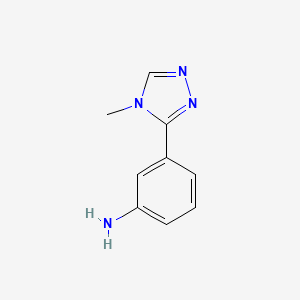

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Description

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Chemical Research

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, primarily due to its wide spectrum of biological activities. cnreagent.comevitachem.comapolloscientific.co.uk The presence of multiple nitrogen atoms allows the triazole ring to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. cnreagent.com This ability to act as a pharmacophore has led to the incorporation of the 1,2,4-triazole nucleus into a plethora of clinically used drugs. mdpi.compreprints.org

The versatility of the 1,2,4-triazole ring is evident in its presence in drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents. apolloscientific.co.ukbldpharm.com For example, fluconazole (B54011) and itraconazole (B105839) are well-known antifungal drugs that feature the 1,2,4-triazolering. mdpi.compreprints.org The stability of the triazole ring and its capacity to serve as a bioisosteric replacement for other functional groups further enhance its importance in drug design and development.

Table 1: Examples of Biological Activities Associated with the 1,2,4-Triazole Ring

| Biological Activity | Reference |

| Antifungal | cnreagent.commdpi.com |

| Antibacterial | cnreagent.comapolloscientific.co.uk |

| Anticancer | evitachem.comapolloscientific.co.uk |

| Anticonvulsant | apolloscientific.co.ukbldpharm.com |

| Anti-inflammatory | apolloscientific.co.ukbldpharm.com |

| Antiviral | apolloscientific.co.ukmdpi.com |

The Aniline (B41778) Moiety in Molecular Design

Aniline, a benzene (B151609) ring substituted with an amino group, is a fundamental building block in organic synthesis and medicinal chemistry. Its structural simplicity and versatile reactivity make it a common starting point for the synthesis of more complex molecules. uni.lu The amino group can act as a hydrogen bond donor and can be readily modified, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity. chemicalbook.com

However, the use of the aniline moiety in drug design is not without its challenges. The aniline structure is susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver. This metabolic process can lead to the formation of reactive metabolites, such as quinone-imines, which can covalently bind to proteins and other macromolecules, potentially causing toxicity or idiosyncratic adverse drug reactions. chemcalc.org Consequently, medicinal chemists often seek to modify the aniline ring or replace it with other functional groups to mitigate these metabolic risks while retaining the desired biological activity. uni.luchemcalc.org

Overview of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline and its Regioisomers within the Triazolylaniline Class

This compound is a specific isomer within the methyl-substituted triazolylaniline family. Its structure is characterized by an aniline ring where the 1,2,4-triazole group is attached at the meta-position (position 3) of the benzene ring. The triazole ring itself is substituted with a methyl group at the N4 position.

The properties of this compound and its para-regioisomer are summarized in the table below. The existence of these distinct isomers highlights the structural diversity that can be achieved within this chemical class, offering chemists a range of scaffolds for further investigation and development.

Table 2: Properties of this compound and its Para-Regioisomer

| Property | This compound (meta-isomer) | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (para-isomer) |

| CAS Number | 252928-74-8 chemcalc.org | Not explicitly found, but related compounds exist cnreagent.com |

| Molecular Formula | C₉H₁₀N₄ chemcalc.org | C₉H₁₀N₄ cnreagent.com |

| Molecular Weight | 174.21 g/mol chemcalc.org | 174.20 g/mol cnreagent.com |

| Structure | Aniline substituted at the meta-position | Aniline substituted at the para-position |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSZZGGTNQQAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344790 | |

| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252928-74-8 | |

| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Methyl 4h 1,2,4 Triazol 3 Yl Aniline and Analogues

Modern Synthetic Techniques in Triazolylaniline Preparation

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pharmacologically relevant molecules like 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is a critical aspect of modern chemical development. rsc.org This approach aims to minimize the environmental impact of chemical processes by focusing on resource efficiency, waste reduction, and the use of non-hazardous materials. imist.maresearchgate.net For the synthesis of triazolylaniline compounds and related heterocycles, these principles are applied to create more sustainable and economically viable manufacturing routes.

Key green chemistry strategies applicable to triazole synthesis include:

Solvent Selection: A primary focus is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Traditional syntheses often employ hazardous solvents, but modern approaches prioritize the use of water, ethanol, or other benign media. imist.ma Reactions conducted in aqueous mediums not only reduce toxicity but can also simplify product isolation. imist.ma

Catalysis: The use of efficient catalysts is fundamental. Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can be recycled and reused over multiple cycles without significant loss of activity. researchgate.net This reduces waste and lowers costs, making the process more suitable for large-scale applications. researchgate.net

Energy Efficiency: Alternative energy sources are employed to reduce the energy consumption associated with chemical reactions. Methodologies such as microwave irradiation and ultrasound have been shown to significantly shorten reaction times and improve yields in the synthesis of triazole systems compared to conventional thermal heating. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing the generation of by-products. imist.ma This involves choosing reaction pathways that are inherently more efficient, such as cycloaddition reactions, which are common in triazole synthesis. nih.gov

Use of Safer Reagents: Efforts are made to substitute toxic and hazardous reagents with safer alternatives. For instance, while sodium azide (B81097) is a common nitrogen source in triazole synthesis, its high toxicity makes it unsuitable for large-scale applications. frontiersin.org Research focuses on safer azide sources or alternative nitrogen-donating reagents. frontiersin.org

The following table summarizes the application of green chemistry principles to the synthesis of triazole derivatives, comparing traditional methods with more sustainable alternatives.

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefits of Alternative |

|---|---|---|---|

| Solvent Usage | Use of hazardous organic solvents (e.g., benzene (B151609), chlorinated solvents). imist.ma | Aqueous media, ethanol, propylene (B89431) carbonate. imist.maresearchgate.net | Reduced toxicity, improved safety, easier workup. |

| Energy Input | Conventional reflux/thermal heating for extended periods. nih.gov | Microwave irradiation, ultrasound-assisted synthesis. nih.gov | Drastically reduced reaction times, lower energy consumption, often higher yields. |

| Catalyst | Stoichiometric reagents, homogeneous catalysts. | Recyclable heterogeneous catalysts (e.g., copper-based nanocomposites). researchgate.net | Ease of separation, catalyst reusability, reduced waste streams. researchgate.net |

| Reagent Safety | Use of highly toxic reagents like sodium azide. frontiersin.org | Safer azide precursors (e.g., trimethylsilyl (B98337) azide) or alternative nitrogen sources. frontiersin.org | Improved operational safety, reduced risk of exposure. |

Scalable Synthesis and Process Optimization for Triazolylaniline Compounds

Transitioning the synthesis of triazolylaniline compounds from a laboratory setting to large-scale industrial production presents significant challenges that require careful process optimization and route selection. The goal is to develop a robust, safe, and cost-effective process that consistently delivers the final product with high purity and yield.

Scalable Synthesis Considerations:

A key factor in scalability is the choice of the synthetic route, which should utilize readily available, inexpensive starting materials and avoid problematic reagents. For triazole synthesis, this includes moving away from potentially explosive or highly toxic materials in favor of safer, more stable alternatives. frontiersin.org The use of stable and recyclable heterogeneous catalyst systems is highly attractive for industrial-scale production due to their cost-effectiveness and ease of handling. researchgate.net

A significant advancement in scalable synthesis is the adoption of continuous flow processing . This technology offers numerous advantages over traditional batch reactions, especially for potentially exothermic or hazardous reactions. Transferring a synthesis from batch to a continuous flow reactor can lead to:

Enhanced Safety: Better control over reaction temperature and pressure.

Improved Yield and Purity: Superior heat and mass transfer lead to more selective reactions.

Reduced Reaction Times: Residence times in flow reactors can be on the order of minutes, compared to hours in batch processes. researchgate.net

Facilitated Scale-up: Increasing production volume is achieved by running the flow reactor for longer periods or by "scaling out" (using multiple reactors in parallel).

Process Optimization Strategies:

Optimizing a synthetic process involves systematically investigating various reaction parameters to find the conditions that maximize yield, purity, and throughput while minimizing cost and waste. Modern optimization workflows often employ high-throughput and automated technologies. semanticscholar.org

High-Throughput Experimentation (HTE): Automated robotic platforms can perform a large number of experiments in parallel, rapidly screening variables such as catalysts, solvents, temperatures, and reagent concentrations to identify promising reaction conditions. semanticscholar.org

Design of Experiments (DoE): This statistical methodology is used to efficiently explore the relationships between multiple reaction parameters and the desired outcomes (e.g., yield). DoE allows for the identification of critical process parameters and their interactions, leading to a more robust and well-understood process. semanticscholar.org

Real-time Analytics: The integration of in-line or online analytical tools, such as mass spectrometry (MS) or spectroscopy, into the reaction setup allows for real-time monitoring of the reaction progress. nih.gov This provides immediate feedback, enabling rapid adjustments to reaction parameters to achieve and maintain optimal performance. semanticscholar.orgnih.gov

Computational and Mechanistic Studies: A deep understanding of the reaction mechanism, often aided by computational tools like Density Functional Theory (DFT), can provide crucial insights for overcoming synthetic hurdles and rationally designing process improvements. researchgate.net

The table below outlines key parameters that are typically investigated during the process optimization for the synthesis of triazole compounds.

| Parameter | Variable Range/Type | Impact on Synthesis | Optimization Goal |

|---|---|---|---|

| Catalyst | Type (e.g., Cu(I) vs. Ru(II)), loading, ligand. nih.gov | Affects reaction rate, selectivity, and yield. | Maximize activity and selectivity with minimum catalyst loading. |

| Temperature | Typically ranges from room temperature to >100 °C. | Influences reaction kinetics and side-product formation. | Find the lowest possible temperature that provides an acceptable reaction rate and high selectivity. |

| Solvent | Polarity, protic vs. aprotic. | Affects reactant solubility, reaction rate, and product isolation. | Select a safe, effective, and easily removable solvent. |

| Concentration | Reactant and reagent concentrations. | Impacts reaction rate and may influence impurity profiles. | Maximize throughput without compromising yield or purity. |

| Flow Rate (for Continuous Processing) | Varied to control residence time in the reactor. researchgate.net | Directly controls reaction time and throughput. | Minimize residence time while achieving complete conversion. |

Elucidation of Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH₂). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Consequently, electrophilic attack is expected to occur at the C2, C4, and C6 positions of the aniline ring.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Products |

| Br₂/FeBr₃ | 2-Bromo-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, 4-Bromo-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, 6-Bromo-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline |

| HNO₃/H₂SO₄ | 2-Nitro-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, 4-Nitro-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, 6-Nitro-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline |

| SO₃/H₂SO₄ | 2-Amino-6-(4-methyl-4H-1,2,4-triazol-3-yl)benzenesulfonic acid, 4-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)benzenesulfonic acid |

Nucleophilic Reactivity of the Triazole Nitrogen

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, each with a lone pair of electrons, rendering them potential nucleophilic centers. In the case of this compound, the nitrogen at the 4-position is already substituted with a methyl group. Therefore, the remaining nucleophilic sites are the nitrogen atoms at the 1- and 2-positions.

Protonation studies on 1,2,4-triazole itself indicate that the N4 position is the most basic and, therefore, the preferred site of protonation. dnu.dp.ua However, since the N4 position in the target molecule is methylated, protonation is expected to occur at either the N1 or N2 position. dnu.dp.ua The specific site of protonation can be influenced by the electronic effects of the substituents on the triazole ring.

Alkylation reactions of N-unsubstituted 1,2,4-triazoles typically yield a mixture of N1- and N4-alkylated products. In the case of this compound, where N4 is already blocked, alkylation would be directed to the N1 or N2 positions. The regioselectivity of such reactions would depend on the nature of the alkylating agent and the reaction conditions.

Tautomeric Equilibria and Their Impact on Chemical Behavior

Tautomerism is a key feature of 1,2,4-triazole chemistry and can significantly influence the chemical and physical properties of its derivatives. researchgate.netijsr.net For this compound, the methylation at the N4 position simplifies the possible tautomeric equilibria.

In N-unsubstituted 1,2,4-triazoles, two main tautomeric forms exist: the 1H- and the 4H-tautomer. researchgate.net Theoretical and experimental studies have shown that the relative stability of these tautomers is influenced by the nature and position of substituents on the triazole ring. researchgate.net Computational studies on related 1,2,4-triazole derivatives have been employed to predict the most stable tautomeric forms and to understand the factors governing the tautomeric equilibrium. researchgate.netdnu.dp.ua For instance, in many substituted 1,2,4-triazoles, the 1H-tautomer is found to be more stable than the 4H-tautomer. researchgate.net In this compound, the N4-methylation prevents the formation of a 4H-tautomer involving a proton shift from a nitrogen atom. However, prototropic tautomerism involving the aniline amino group and the triazole ring nitrogens could potentially occur, although this is less common. The fixed N-methylation largely locks the triazole ring into the 4-methyl-4H tautomeric form.

Redox Chemistry of Triazolylaniline Systems

The redox behavior of this compound is characterized by the susceptibility of the aniline moiety to oxidation and the potential for reduction of the triazole ring under specific conditions.

The aniline portion of the molecule can undergo oxidation. The oxidation potential of aniline and its derivatives has been studied using techniques like cyclic voltammetry. rasayanjournal.co.insrce.hrresearchgate.net The presence of the electron-donating amino group makes the aniline ring susceptible to oxidation, which can lead to the formation of various products, including polymeric materials. The electron-withdrawing triazole ring is expected to make the aniline ring less susceptible to oxidation compared to unsubstituted aniline.

The reduction of related nitro-triazolylaniline compounds to the corresponding anilines is a known transformation. youtube.comwikipedia.orgd-nb.infobeilstein-journals.org This suggests that the triazole ring is stable under typical reduction conditions used for the conversion of a nitro group to an amino group, such as catalytic hydrogenation or reduction with metals in acidic media. youtube.comwikipedia.org The electrochemical reduction of triazole derivatives has also been investigated, with the reduction potential being dependent on the specific substituents on the triazole ring.

Table 2: Electrochemical Data for Aniline and Related Compounds

| Compound | Oxidation Potential (V vs. SHE) | Technique |

| Aniline | +0.8 to +1.1 | Cyclic Voltammetry |

| Substituted Anilines | Varies depending on substituent | Cyclic Voltammetry |

Note: Specific data for this compound is not available and would require experimental determination.

Complexation Behavior with Metal Ions

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions. mdpi.comekb.egnih.govmdpi.com The 1,2- and 4-positions of the triazole ring can act as bridging ligands to form polynuclear metal complexes. In this compound, the N1 and N2 atoms of the triazole ring are available for coordination.

The aniline nitrogen can also participate in coordination, allowing the molecule to act as a bidentate or even a multidentate ligand. The specific coordination mode will depend on the metal ion, the counter-ion, and the reaction conditions. The formation of metal complexes can significantly alter the chemical and physical properties of the organic ligand, including its reactivity and spectroscopic characteristics.

Table 3: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Monodentate | N1 or N2 of triazole | Transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)) |

| Bidentate (Chelating) | N(aniline) and N2(triazole) | Transition metals |

| Bidentate (Bridging) | N1 and N2 of triazole | Transition metals |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aniline (B41778) Protons: The protons on the aniline ring typically appear in the aromatic region (δ 6.5-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated, likely consisting of a singlet (or narrow triplet), a doublet, and a doublet of doublets.

Amino Group Protons: The two protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found around δ 5.4 ppm in DMSO-d₆. urfu.ru

Triazole Proton: The C5-H of the 1,2,4-triazole (B32235) ring is expected to appear as a sharp singlet in the downfield region (typically δ 8.0-9.0 ppm), a characteristic chemical shift for protons on electron-deficient heterocyclic rings. nih.gov

Methyl Protons: The three protons of the N-methyl group (-CH₃) attached to the triazole ring would yield a distinct singlet in the aliphatic region, anticipated around δ 3.6-4.2 ppm. mdpi.commdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The six carbons of the aniline ring are expected to produce six distinct signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group (C-1') would be shifted upfield, while the carbon attached to the triazole ring (C-3') would be shifted downfield.

Triazole Carbons: The two carbon atoms of the triazole ring (C-3 and C-5) are expected to have characteristic chemical shifts in the range of δ 145-165 ppm. urfu.rumdpi.com

Methyl Carbon: The carbon of the N-methyl group is expected to appear in the upfield region of the spectrum (δ 30-40 ppm). mdpi.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This is an interactive data table. Click on the headers to sort.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aniline-NH₂ | ~5.4 | - | Broad Singlet |

| Aniline-Ar-H | 6.5 - 8.0 | 110 - 150 | Multiplets |

| Triazole-C5-H | 8.0 - 9.0 | 145 - 155 | Singlet |

| Triazole-N-CH₃ | 3.6 - 4.2 | 30 - 40 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

N-H Vibrations: The aniline moiety will exhibit characteristic N-H stretching vibrations. A pair of bands is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the primary amine (-NH₂). nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). mdpi.com

C=N and N-N Vibrations: The triazole ring is characterized by C=N and N=N stretching vibrations, which are expected in the 1400-1650 cm⁻¹ region. researchgate.net These bands are often strong and provide a clear fingerprint for the heterocyclic core.

Aromatic C=C Vibrations: The stretching vibrations of the C=C bonds within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ range. nih.gov

C-N Vibrations: The stretching vibration for the C-N bond connecting the aniline ring to the amine group is expected around 1250-1350 cm⁻¹.

Table 2: Predicted IR Absorption Bands for Key Functional Groups This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aniline -NH₂ | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl -CH₃ | C-H Stretch | 2850 - 2960 | Medium-Weak |

| Triazole/Aniline | C=N / C=C Stretch | 1400 - 1650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its conjugated aromatic and heteroaromatic systems.

π→π Transitions:* Strong absorptions are predicted due to π→π* transitions within the benzenoid system of the aniline ring and the triazole ring. For aniline itself, a primary band appears around 230-240 nm, and a secondary band is seen around 280-290 nm. researchgate.netnist.gov The conjugation with the triazole ring is expected to cause a bathochromic (red) shift of these bands.

n→π Transitions:* Weaker absorptions corresponding to n→π* transitions are also possible. These involve the promotion of non-bonding electrons (from the nitrogen atoms of the amine and triazole groups) to anti-bonding π* orbitals. These transitions typically occur at longer wavelengths than π→π* transitions and have lower intensity. researchgate.net The absorption maxima for triazoles are generally observed below 250 nm. nih.gov

Table 3: Predicted Electronic Transitions and Absorption Maxima (λ_max) This is an interactive data table. Click on the headers to sort.

| Transition Type | Associated Chromophore | Predicted λ_max (nm) |

|---|---|---|

| π→π* | Benzene Ring | ~240 - 260 |

| π→π* | Benzene Ring (secondary) | ~280 - 300 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

Molecular Ion Peak: For this compound (molecular formula C₉H₁₀N₄), the monoisotopic mass is 174.09055 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass. The electron ionization (EI) mass spectrum should show a distinct molecular ion peak (M⁺˙) at m/z = 174. According to the nitrogen rule, the even molecular weight is consistent with the presence of an even number of nitrogen atoms (four).

Fragmentation Pattern: The fragmentation of 1,2,4-triazole derivatives is complex but often involves the elimination of stable neutral molecules like N₂, HCN, or CH₃CN. publish.csiro.auresearchgate.net Key fragmentation pathways for the title compound would likely include:

Cleavage of the bond between the aniline and triazole rings, leading to fragments corresponding to the aminophenyl cation (m/z 92) and the methyl-triazole radical, or vice versa.

Loss of N₂ (28 Da) from the triazole ring, a common fragmentation for five-membered nitrogen heterocycles.

Loss of a methyl radical (˙CH₃, 15 Da) from the molecular ion.

Table 4: Predicted Key Fragments in Mass Spectrometry This is an interactive data table. Click on the headers to sort.

| m/z Value | Proposed Fragment Identity | Proposed Loss from Parent Ion |

|---|---|---|

| 174 | [C₉H₁₀N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₈H₇N₄]⁺ | Loss of ˙CH₃ |

| 146 | [C₉H₁₀N₂]⁺˙ | Loss of N₂ |

| 92 | [C₆H₆N]⁺ | Aminophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its key structural features. mdpi.com

Molecular Geometry: The analysis would confirm the planarity of the triazole and benzene rings. A key parameter would be the dihedral angle between these two rings, which influences the degree of electronic conjugation. In analogous structures like 4-(1,2,4-triazol-1-yl)aniline, this angle is significant (e.g., 34.57°), indicating a twisted conformation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the expected hybridizations and providing insight into electron distribution. For example, the C-N bonds within the triazole ring would be intermediate between single and double bond lengths.

Table 5: Key Structural Parameters Determinable by X-ray Crystallography This is an interactive data table. Click on the headers to sort.

| Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Dihedral Angle | The twist between the aniline and triazole rings. | A non-zero angle, indicating a twisted structure. |

| Hydrogen Bonds | N-H···N interactions. | Present between the amine group and triazole nitrogens. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. thaiscience.info It is employed to determine various molecular properties by calculating the electron density rather than the full wavefunction. DFT methods, such as B3LYP (Becke's three-parameter hybrid functional using the LYP correlation functional), combined with basis sets like 6-311++G(d,p), are frequently used to obtain accurate predictions of molecular behavior. irjweb.comresearchgate.net

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, this process would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The geometry optimization for triazole derivatives is often performed using DFT methods to compare calculated parameters with experimental data, such as those from X-ray crystallography. researchgate.netresearchgate.net This analysis is crucial as the geometric structure fundamentally influences the molecule's electronic properties and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. thaiscience.inforesearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. nih.gov The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions occurring within the molecule. irjweb.comzsmu.edu.ua

Global reactivity parameters can be derived from HOMO and LUMO energies, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com High chemical hardness, for instance, corresponds to a large HOMO-LUMO gap and indicates high stability. irjweb.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 |

| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 |

| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 |

Data adapted from a study on aniline derivatives calculated by the B3LYP/6-311G(d,p) method. thaiscience.info

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is colored based on the electrostatic potential values. wolfram.com

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack.

Green regions represent neutral or zero potential areas. wolfram.com

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the nitrogen of the aniline's amino group, due to their high electronegativity and lone pairs of electrons. These sites are the probable centers for electrophilic interactions. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amino group and the aromatic rings.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It investigates charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by examining the interactions between filled donor NBOs and empty acceptor NBOs. acadpubl.eu The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N18 | π*(C21-C22) | 6.04 |

Note: E(2) signifies the stabilization energy from donor-acceptor interactions. Data is illustrative based on findings for a similar triazole compound. researchgate.net

Prediction of Thermochemical Parameters

Computational methods are also used to predict the thermochemical properties of molecules, which are essential for understanding their stability and behavior in chemical reactions.

The standard heat of formation (ΔHf°) is a fundamental thermochemical parameter that represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of the energetic stability of a molecule. While specific calculated values for this compound are not detailed in the provided literature, these calculations are a standard feature of computational chemistry software packages. DFT methods can be employed to calculate the total energy of the molecule, which is then used in conjunction with the energies of the constituent elements in their standard states to determine the heat of formation.

Bond Dissociation Energies

A thorough review of scientific literature reveals a lack of specific studies investigating the bond dissociation energies (BDE) for this compound. Computational studies dedicated to calculating the energy required to homolytically cleave specific bonds within this particular molecule have not been identified in the available public-domain research. Therefore, no data tables or detailed research findings on the BDEs of this compound can be presented.

Molecular Dynamics Simulations and Conformational Analysis

Specific molecular dynamics (MD) simulations or detailed conformational analyses for this compound are not documented in the currently accessible scientific literature. While conformational studies have been conducted on structurally related compounds, such as 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones, these findings are not directly applicable to the subject compound due to significant structural differences. Research focusing on the conformational landscape, rotational barriers, and dynamic behavior of this compound itself is not available.

Investigation of Non-linear Optical (NLO) Properties

While direct experimental or computational studies on the non-linear optical (NLO) properties of this compound are not available, significant research has been conducted on closely related derivatives containing the 4-methyl-4H-1,2,4-triazol-3-yl core. bohrium.comdntb.gov.uanih.govresearchgate.net A notable study involved the synthesis and comprehensive investigation of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives using Density Functional Theory (DFT). bohrium.comdntb.gov.uanih.govresearchgate.net

These investigations provide valuable insights into the NLO potential of this class of compounds. The DFT study, utilizing the M06/6-311G(d,p) functional, was employed to calculate the electronic and NLO properties, including linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. bohrium.com

The research focused on three specific derivatives, herein designated as Compound 7a, 7b, and 7c. The key findings indicated that the nature of the substituent on the N-phenylpropanamide fragment significantly influences the NLO response. bohrium.com Compound 7c, in particular, demonstrated the most promising NLO characteristics. bohrium.comdntb.gov.uanih.govresearchgate.net This was attributed to its lower HOMO-LUMO energy gap (4.618 eV), which generally correlates with higher polarizability and hyperpolarizability. bohrium.com

The calculated NLO parameters for these derivatives are summarized in the table below. The results showed that Compound 7c possessed the highest values for linear polarizability, as well as first and second hyperpolarizabilities, suggesting its potential for application in the development of NLO materials for optoelectronics. bohrium.comdntb.gov.uanih.govresearchgate.net

| Compound | Linear Polarizability (α) (× 10⁻²³ esu) | First Hyperpolarizability (β) (× 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (× 10⁻³⁵ esu) |

|---|---|---|---|

| Compound 7a | 4.103 | 3.899 | 3.987 |

| Compound 7b | 3.987 | 4.871 | 4.113 |

| Compound 7c | 4.195 | 6.317 | 4.314 |

These findings underscore that the 4-methyl-4H-1,2,4-triazole scaffold can be a crucial component in designing molecules with significant NLO properties. bohrium.com The study highlights how computational DFT methods are instrumental in predicting and understanding the structure-property relationships that govern the NLO response in these systems. bohrium.com

Structure Activity Relationship Sar and Molecular Design Principles

Systemic Approaches to SAR Elucidation of Triazolylanilines

The elucidation of SAR for triazolylanilines is a multifaceted process that integrates experimental and computational methodologies. Systemic approaches often begin with the synthesis of a library of analogs, where specific parts of the 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline scaffold are systematically modified. These modifications can include altering substituents on the aniline (B41778) ring, the N-methyl group of the triazole, or even the core triazole structure itself.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this systemic approach. leidenuniv.nlnih.govresearchgate.netdergipark.org.trphyschemres.org By correlating variations in physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) with observed biological activity, QSAR models can predict the potency of novel derivatives. leidenuniv.nlnih.govresearchgate.netdergipark.org.trphyschemres.org For instance, a 3D-QSAR study on a series of 1,2,4-triazole (B32235) derivatives might reveal that specific steric and electrostatic fields are crucial for their biological function. researchgate.net These computational models provide a three-dimensional roadmap for designing compounds with enhanced activity. leidenuniv.nl

Molecular docking simulations further refine this understanding by predicting the binding interactions between triazolylaniline derivatives and their biological targets. researchgate.net These in silico methods help to visualize how the compound fits into the active site of a protein, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.

The following table illustrates a hypothetical systemic approach to SAR elucidation for a series of triazolylaniline analogs, showcasing how different analytical methods contribute to a comprehensive understanding.

| Analog | Modification | Experimental Assay | QSAR Analysis | Molecular Docking |

|---|---|---|---|---|

| Analog 1 | Substitution on aniline ring | In vitro activity assay (IC50) | Correlation of Hammett constants with activity | Analysis of binding pose in target protein |

| Analog 2 | Variation of N-alkyl group on triazole | Cell-based potency assay (EC50) | Lipophilicity (logP) contribution to potency | Evaluation of steric hindrance in active site |

| Analog 3 | Isomeric replacement of triazole ring | Enzymatic inhibition assay (Ki) | Topological descriptor analysis | Comparison of binding energies |

Impact of Substituent Nature and Position on the Triazole and Aniline Moieties

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the triazole and aniline rings.

On the aniline moiety , the introduction of various functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile. For example, electron-donating groups may enhance activity in certain contexts by increasing the electron density of the aromatic ring, which could be crucial for specific binding interactions. Conversely, electron-withdrawing groups can alter the acidity of the aniline nitrogen and influence hydrogen bonding capabilities. The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its ability to interact with the target protein.

For the triazole moiety , the N-methyl group in this compound is a key feature. Altering the size and nature of this alkyl group can impact the compound's solubility and steric fit within a binding pocket. Furthermore, substitutions at other positions on the triazole ring can influence its electronic character and hydrogen bonding potential, which are known to be important for the biological activity of triazole-containing compounds. nih.govnih.gov

The following interactive data table provides illustrative examples of how different substituents on the aniline and triazole rings of a hypothetical triazolylaniline core could affect its biological activity, based on general SAR principles.

| Compound | Aniline Substituent (Position) | Triazole Modification | Relative Potency | Key Observation |

|---|---|---|---|---|

| Reference | None | N-Methyl | 1x | Baseline activity |

| Analog A | 4-Fluoro | N-Methyl | 5x | Electron-withdrawing group enhances activity |

| Analog B | 3-Methoxy | N-Methyl | 2x | Electron-donating group shows moderate improvement |

| Analog C | None | N-Ethyl | 0.5x | Increased steric bulk on triazole is detrimental |

Rational Design Strategies Based on SAR Data

The wealth of information gathered from SAR studies provides a solid foundation for the rational design of new and improved triazolylaniline derivatives. mdpi.comnih.govscilit.com By understanding which structural features are essential for activity and which can be modified to enhance potency or selectivity, medicinal chemists can design novel compounds with a higher probability of success.

One common strategy is to introduce substituents that are known to form favorable interactions with the target protein, as identified through molecular docking studies. For example, if a hydrophobic pocket is identified near the aniline ring, adding a lipophilic group at the appropriate position could significantly increase binding affinity. Similarly, if a hydrogen bond donor or acceptor on the protein is not being utilized, the triazolylaniline scaffold can be modified to introduce a complementary functional group.

Another rational design approach involves fine-tuning the physicochemical properties of the lead compound to improve its pharmacokinetic profile. This could involve modifying substituents to increase solubility, improve metabolic stability, or enhance cell permeability, all of which are critical for the development of a successful drug candidate.

Scaffold Hopping and Bioisosteric Replacements in Triazolylaniline Research

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry that can lead to the discovery of novel chemotypes with improved properties. researchgate.netrsc.orgnih.govbhsai.org

Scaffold hopping involves replacing the central core of a molecule, in this case, the triazolylaniline scaffold, with a structurally different core that maintains the same spatial arrangement of key functional groups. researchgate.netrsc.orgnih.govbhsai.org This can lead to the discovery of compounds with completely new intellectual property, improved pharmacokinetic properties, or a different side effect profile. rsc.org For triazolylanilines, one might replace the triazole ring with another five-membered heterocycle or the aniline ring with a different aromatic system, while ensuring that the key binding interactions are preserved.

Bioisosteric replacement , on the other hand, involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.govpreprints.orgcambridgemedchemconsulting.com The 1,2,4-triazole ring itself is often considered a bioisostere of an amide bond due to its similar size, planarity, and hydrogen bonding capabilities, but with improved metabolic stability. nih.gov Within the triazolylaniline scaffold, one could consider replacing the N-methyl group with other small alkyl groups or even a different heteroatom-containing moiety to fine-tune the compound's properties.

The table below illustrates how these concepts could be applied to the this compound scaffold.

| Strategy | Original Moiety | Potential Replacement | Rationale |

|---|---|---|---|

| Scaffold Hopping | 1,2,4-Triazole ring | Oxadiazole or Pyrazole ring | Explore novel chemical space with similar spatial orientation of substituents. |

| Bioisosteric Replacement | Aniline amino group | Hydroxyl or Methoxy group | Modify hydrogen bonding potential and polarity while maintaining aromatic core. |

| Bioisosteric Replacement | N-Methyl group | N-Ethyl or N-Cyclopropyl group | Investigate the impact of steric bulk on binding affinity and selectivity. |

Applications and Emerging Research Areas of the Triazolylaniline Scaffold

Role in Medicinal Chemistry as a Privileged Pharmacophore

The 1,2,4-triazole (B32235) ring system is widely recognized as a "privileged pharmacophore" in drug discovery. This is due to its favorable properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, which allow it to interact with a wide range of biological targets. nih.gov The triazolylaniline scaffold, in particular, serves as a versatile starting point for the synthesis of a diverse array of bioactive molecules.

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. Consequently, the development of small molecules that can modulate these interactions is a significant area of therapeutic research. The rigid, heterocyclic nature of the triazole core makes it an excellent scaffold for presenting substituents in a defined spatial orientation, mimicking the secondary structures of peptides often found at PPI interfaces.

While specific research on 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline in the context of PPI inhibition is emerging, the broader class of triazole-containing compounds has shown promise. For instance, derivatives of the imidazoline (B1206853) core, which shares structural similarities with the triazole system, have been investigated as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer. researchgate.netmdpi.com The design of these inhibitors often focuses on mimicking the key hydrophobic interactions of the p53 alpha-helix with the MDM2 protein. The aniline (B41778) portion of the triazolylaniline scaffold provides a convenient point for chemical modification, allowing for the attachment of various functional groups to probe and disrupt these hydrophobic pockets.

Table 1: Examples of Heterocyclic Scaffolds in p53-MDM2 Inhibition (Note: This table provides examples of related heterocyclic cores to illustrate the design principles applicable to the triazolylaniline scaffold.)

| Scaffold | Key Moieties Mimicked (p53 residues) | Reference Compound Example |

| Imidazoline | Phe19, Trp23, Leu26 | Nutlin-3a |

| Spirooxindole | Trp23 | MI-219 |

The development of potent and selective PPI inhibitors is a complex challenge, but the structural features of the triazolylaniline scaffold make it a promising candidate for further exploration in this area.

The triazolylaniline scaffold is a versatile platform for the development of a wide range of bioactive molecules beyond PPI inhibitors. The presence of the aniline group allows for a variety of chemical transformations, including acylation, alkylation, and diazotization, leading to the synthesis of diverse compound libraries.

Derivatives of 1,2,4-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties. nih.govmdpi.com For example, recent studies have explored 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as potential anticancer agents, with some compounds showing significant growth inhibition against various cancer cell lines. researchgate.netmdpi.com Another area of investigation is the development of kinase inhibitors, which are crucial in cancer therapy. In silico studies have suggested that 2-(3-R-1H-1,2,4-triazol-5-yl)anilines could act as potential inhibitors of key kinases like EGFR. dnu.dp.ua

Table 2: Bioactive Molecules Incorporating the 1,2,4-Triazole Scaffold

| Compound Class | Biological Activity | Example Application |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Anticancer | Inhibition of cancer cell line growth researchgate.netmdpi.com |

| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | Kinase Inhibition (predicted) | Potential as anticancer agents dnu.dp.ua |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Antiradical | Antioxidant applications zsmu.edu.ua |

The continued exploration of derivatives of this compound is expected to yield novel therapeutic agents with a wide range of applications.

Advanced Materials Science Applications

The unique electronic and structural properties of the triazolylaniline scaffold also make it an attractive component for the development of advanced materials. Its aromatic nature and the presence of multiple nitrogen atoms contribute to its thermal stability and potential for coordination with metal ions.

The bifunctional nature of this compound, with its reactive aniline group, allows for its incorporation into various polymer backbones. This can be achieved through polycondensation reactions with diacids or diacid chlorides to form polyamides, or with other suitable monomers to create a range of functional polymers.

The inclusion of the triazole ring in a polymer chain can enhance its thermal stability, chemical resistance, and mechanical properties. Aromatic polyamides, in general, are known for their high performance, and the introduction of the triazole moiety can further modify these properties. While specific studies on polyamides derived from this compound are not extensively documented, research on related aromatic polyamides provides insights into their potential characteristics. For instance, novel soluble triphenylamine-containing aromatic polyamides have been synthesized and shown to possess high glass-transition temperatures and excellent thermal stability. ntu.edu.tw Similarly, new polyamides derived from other triazole-containing diamines have been found to be soluble in a range of organic solvents, which is advantageous for processing. scielo.br

Derivatives of 4H-1,2,4-triazole have been shown to exhibit significant luminescent properties, making them promising candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). The rigid and planar structure of the triazole ring, combined with the potential for extended π-conjugation through attached aryl groups, can lead to high quantum yields of emitted light.

Research has demonstrated that the photophysical properties of these compounds can be tuned by modifying the substituents on the triazole and phenyl rings. While direct studies on the luminescent properties of this compound are limited, related compounds have shown strong fluorescence. The aniline group in the subject compound offers a site for derivatization to create a variety of luminescent materials. Furthermore, the triazole moiety can act as a ligand for the formation of luminescent metal complexes, for example, with platinum(II), which could have applications in areas such as bio-imaging and sensing. researchgate.net

The aniline group in this compound is a classic precursor for the synthesis of azo dyes. Through diazotization of the amino group followed by coupling with various aromatic compounds (coupling components), a wide range of colored compounds can be produced. The resulting azo dyes containing the triazole moiety may exhibit enhanced thermal and light stability due to the robust nature of the triazole ring.

The specific color of the dye can be modulated by the choice of the coupling component and any substituents present on the triazolylaniline scaffold. Studies on azo dyes derived from other triazole-containing amines have shown that a variety of colors can be achieved. mdpi.comnih.gov For example, new 1,2,4-triazole colorants have been synthesized that exhibit different tautomeric forms depending on the substituents, which in turn influences their color. mdpi.com The development of novel dyes based on this compound could lead to new pigments with improved fastness properties for use in textiles, plastics, and other materials.

Table 3: Potential Applications of Azo Dyes Derived from Triazolylanilines

| Application Area | Desired Properties | Potential Advantage of Triazole Moiety |

| Textile Dyeing | Good light and wash fastness | Enhanced stability of the chromophore |

| High-Performance Pigments | Thermal stability, chemical resistance | Robustness of the triazole ring |

| Functional Dyes | Specific absorption/emission properties | Tunable electronic properties through derivatization |

Agrochemical Research and Development

The 1,2,4-triazole nucleus is a key pharmacophore in the development of various agrochemicals due to its diverse biological activities. mdpi.compreprints.org Derivatives of 1,2,4-triazoles have shown promise as fungicides, herbicides, and plant growth regulators. mdpi.compreprints.orgresearchgate.net The structural features of the triazole ring allow it to mimic other functional groups, which can be advantageous in designing new active compounds. urfu.ru

Research into the triazolylaniline scaffold, a core component of this compound, has revealed its potential in creating novel agrochemicals. While direct studies on the specific agrochemical applications of this compound are not extensively detailed in the provided search results, the broader class of 1,2,4-triazole derivatives has been a significant area of investigation. For instance, various 1,2,4-triazole derivatives have been synthesized and evaluated for their fungicidal and herbicidal properties. mdpi.compreprints.org The discovery of new pesticide scaffolds is a continuous challenge in modern agriculture, and unique structures like the triazolylaniline moiety are of great interest. nih.gov

The isoxazoline (B3343090) scaffold, another five-membered heterocycle, has also been widely explored in pesticide discovery, indicating a trend towards leveraging such heterocyclic structures for agrochemical innovation. nih.govresearchgate.net The development of compounds containing these scaffolds often involves structural optimization to enhance their biological activity against various agricultural pests and diseases. nih.govmdpi.com

Table 1: Biological Activities of Triazole Derivatives in Agrochemicals

| Activity | Target Organism/System | Reference |

| Fungicidal | Various Fungi | mdpi.compreprints.org |

| Herbicidal | Weeds | mdpi.com |

| Plant Growth Regulation | Plants | researchgate.net |

Catalysis and Ligand Design

The nitrogen-rich structure of the 1,2,4-triazole ring makes it an excellent candidate for ligand design in coordination chemistry and catalysis. The lone pairs of electrons on the nitrogen atoms can effectively coordinate with metal ions, forming stable complexes. ekb.eg While specific catalytic applications of this compound were not detailed in the search results, the broader family of triazole derivatives has been utilized in the synthesis of various metal complexes. ekb.eg

The aniline group present in this compound provides an additional coordination site, allowing the molecule to act as a bidentate or polydentate ligand. This versatility is highly desirable in the design of catalysts for a wide range of chemical transformations. Schiff bases derived from 1,2,4-triazole derivatives are known to be good coordinating ligands. ekb.eg

The synthesis of transition metal complexes with ligands derived from 1,2,4-triazoles has been reported, and these complexes have been studied for their potential applications. ekb.eg The ability to modify the substituents on both the triazole and aniline rings allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn can influence the catalytic activity and selectivity of the metal complexes.

Table 2: Potential of Triazole Derivatives in Catalysis

| Application Area | Key Features | Reference |

| Coordination Chemistry | Nitrogen atoms act as coordination sites. | ekb.eg |

| Ligand Synthesis | Can form polydentate ligands. | ekb.eg |

| Catalyst Design | Electronic and steric properties can be tuned. | researchgate.net |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is the reliance on conventional synthetic methods that may involve harsh conditions, multi-step processes, and the use of hazardous reagents. Future research must prioritize the development of more efficient, economical, and environmentally benign synthetic pathways. Drawing inspiration from advancements in the synthesis of other triazole derivatives, several avenues warrant exploration. rsc.orgnih.gov

Key areas for development include:

Continuous-Flow Chemistry: Transitioning from batch processing to continuous-flow systems could offer superior control over reaction parameters, enhance safety, and improve yield and purity. rsc.org This methodology is particularly advantageous for managing highly energetic intermediates that can arise in heterocyclic synthesis. rsc.org

Green Chemistry Approaches: The application of nonconventional energy sources such as microwave irradiation and ultrasound could significantly reduce reaction times and energy consumption. nih.govnih.gov Furthermore, developing protocols that utilize greener solvents (e.g., water, ethanol) or even solvent-free conditions (mechanochemistry) would drastically improve the sustainability profile of the synthesis. nih.gov

Catalysis Innovation: Investigating novel metal-free catalytic systems would be a significant step forward, reducing the risk of product contamination with residual metals and lowering costs. rsc.org

| Synthetic Approach | Potential Advantages for Triazolylaniline Synthesis | Associated Challenges |

|---|---|---|

| Continuous-Flow Synthesis | Enhanced safety, higher yields, improved process control, scalability. rsc.org | Initial setup costs, potential for channel clogging, optimization of flow parameters. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, uniform heating. nih.gov | Scalability limitations, potential for localized overheating, specialized equipment required. |

| Ultrasound-Assisted Synthesis | Efficient energy input, can promote reactions at lower temperatures. nih.gov | Specialized equipment, ensuring uniform sonication in larger volumes. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, access to different reactivity. nih.gov | Scalability, monitoring reaction progress, potential for thermal decomposition. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is not yet fully charted. Its bifunctional nature, possessing both a nucleophilic aniline (B41778) group and a potentially coordinating triazole ring, suggests a rich and complex chemical reactivity waiting to be explored.

Future investigations should focus on:

Advanced Functionalization: Systematically exploring reactions at both the aniline and triazole moieties is crucial. This includes a broader range of electrophilic aromatic substitutions on the aniline ring and N-alkylation or arylation of the aniline nitrogen.

Coordination Chemistry: The nitrogen atoms of the 1,2,4-triazole (B32235) ring make it an excellent ligand for coordinating with transition metals. mdpi.com Research into the synthesis and characterization of organometallic complexes featuring this molecule could lead to new catalysts, luminescent materials, or compounds with interesting magnetic properties. mdpi.com

Polymerization and Material Science: The aniline moiety serves as a potential monomer for the synthesis of novel conductive polymers or polyamides. The incorporation of the triazole ring into a polymer backbone could imbue the resulting material with enhanced thermal stability, specific binding capabilities, or altered electronic properties.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby saving time and resources. For this compound, advanced computational modeling represents a largely untapped resource for understanding its behavior at a molecular level.

Key computational approaches for future research include:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the molecule's electronic structure, predict its spectral properties (NMR, IR), and explore its nonlinear optical (NLO) potential, an area where other triazole derivatives have shown promise. nih.gov

Molecular Docking: To explore its medicinal chemistry potential, molecular docking simulations can predict the binding affinity and interaction modes of the compound with various biological targets, such as protein kinases or enzymes. dnu.dp.uamdpi.com This can help identify promising avenues for drug discovery. dnu.dp.ua

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity, enabling the rational design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with solvents or biological macromolecules over time, offering a more realistic picture than static docking models.

| Computational Method | Predicted Properties for this compound | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, orbital energies, spectral data, NLO properties. nih.gov | Materials Science, fundamental reactivity. |

| Molecular Docking | Binding affinity, interaction modes with proteins. dnu.dp.ua | Medicinal Chemistry, Drug Discovery. |

| QSAR | Correlation of structural features with biological activity. | Rational Drug Design. |

| Molecular Dynamics (MD) | Conformational stability, dynamic interactions with targets. | Biophysics, Medicinal Chemistry. |

Design of Highly Selective Molecular Scaffolds

The core structure of this compound is an ideal scaffold for fragment-based drug design and the development of molecules with high selectivity for specific targets. The strategic modification of this core can lead to libraries of compounds for screening against various diseases. Research has shown that related 2-(triazol-yl)aniline structures can serve as "base" molecules for designing potent and selective tyrosine kinase inhibitors. dnu.dp.ua

Future design strategies should involve:

Fragment-Based Elaboration: Using the core scaffold, different chemical fragments can be added to probe interactions with the binding pockets of biological targets. Modifications can be systematically made at three key positions: the aniline nitrogen, the phenyl ring, and the N-methyl group of the triazole.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study, guided by computational predictions, is essential. By synthesizing and testing a series of rationally designed analogues, researchers can elucidate which structural modifications lead to increased potency and selectivity.

Bioisosteric Replacement: The aniline or triazole rings could be replaced with other bioisosteres to fine-tune the molecule's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, which are critical for developing viable drug candidates.

Multidisciplinary Approaches in Triazolylaniline Research

The full potential of this compound will only be realized through integrated, multidisciplinary research. The complexity of developing this molecule from a simple chemical entity into a functional material or therapeutic agent requires a collaborative effort that bridges traditional scientific divides.

An effective multidisciplinary workflow would involve:

Synthetic and Computational Chemistry: Organic chemists would focus on developing sustainable synthetic routes while computational chemists predict properties and guide the design of new derivatives. nih.govmdpi.com

Chemical Biology and Pharmacology: Biologists and pharmacologists would screen these new compounds for activity against various cell lines and disease models, such as cancer or inflammatory diseases, to identify promising leads. mdpi.com

Structural Biology: X-ray crystallography could be used to determine the structure of the molecule bound to its biological target, providing crucial insights for further optimization. preprints.org

Materials Science: Materials scientists could explore the incorporation of the molecule into novel polymers or metal-organic frameworks, characterizing their physical and electronic properties for potential applications in electronics or catalysis.

By fostering collaboration between these fields, the scientific community can overcome the unresolved challenges and accelerate the translation of fundamental research on this compound into practical applications.

Q & A

Q. What are the common synthetic routes for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative procedure involves:

- Reacting 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-bromo-1-methyl-1H-1,2,4-triazole under palladium catalysis (e.g., XPhos or BrettPhos ligands) in a 1,4-dioxane/water solvent system at 90°C.

- Yields (~70%) are achieved after column chromatography purification .

Alternative routes include microwave-assisted cyclization of nitrile intermediates or azide-based cycloadditions under controlled conditions .

Key Reaction Conditions Table:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Coupling | Pd(OAc)₂, XPhos, K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | 70% |

| Purification | - | Ethanol/Na₂SO₄ | RT | - |

Q. How is this compound characterized structurally?

Methodological Answer: Structural confirmation employs:

- NMR Spectroscopy : / NMR to verify aromatic protons (δ 6.8–7.5 ppm) and triazole methyl groups (δ 3.2–3.5 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., N–N triazole bonds: ~1.32 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 188.23 (C₉H₁₀N₄) .

Advanced Research Questions

Q. How to design experiments to study the biological targets of this compound?

Methodological Answer:

- In Vitro Assays : Screen against kinase or receptor panels (e.g., MPS1 inhibitors) using fluorescence polarization or ATPase activity assays .

- Molecular Docking : Employ AutoDock Vina to model interactions with triazole-binding pockets (e.g., hydrophobic interactions with methyl groups) .

- In Vivo Models : Use rodent models for stress or metabolic studies, dosing at 10–50 mg/kg with pharmacokinetic monitoring .

Example Target Pathway:

| Target | Assay Type | Observed IC₅₀ | Reference |

|---|---|---|---|

| MPS1 Kinase | Fluorescence Polarization | 15 nM |

Q. How to address solubility challenges in pharmacological studies?

Methodological Answer:

- Solubility Data : The compound has low aqueous solubility (19.7 µg/mL at pH 7.4) .

- Strategies :

- Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v).

- Synthesize prodrugs (e.g., hydrochloride salts) to enhance bioavailability .

- Employ nanoformulation (liposomes or cyclodextrin complexes) for in vivo delivery .

Q. What strategies resolve contradictions in spectroscopic data (e.g., tautomerism)?

Methodological Answer:

- Tautomer Analysis : Use - HMBC NMR to distinguish 1,2,4-triazole tautomers (e.g., 1H vs. 4H forms) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and compare with experimental spectra .

Tautomer Stability Table:

| Tautomer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| 1H-form | 0.0 (reference) | 85% |

| 4H-form | +1.2 | 15% |

Q. How to optimize synthesis for scale-up without compromising yield?

Methodological Answer:

- Catalyst Optimization : Replace Pd(OAc)₂ with air-stable Pd-encapsulated catalysts (e.g., Pd@MOF) to reduce metal leaching .

- Flow Chemistry : Use continuous-flow reactors for azide cyclization steps, improving safety and reproducibility .

- Green Solvents : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Scale-Up Parameters Table:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 1 g | 1 kg |

| Yield | 70% | 65% |

| Purity | 97% | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.